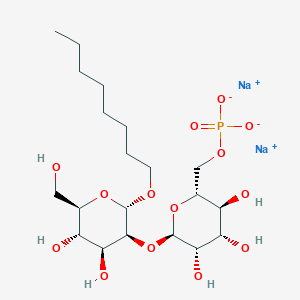
Octyl 2-O-pman-man
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-O-pman-man is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has a unique structure that makes it suitable for studying the biochemical and physiological effects of various substances.
Mecanismo De Acción
Octyl 2-O-pman-man has a unique structure that makes it suitable for studying the mechanism of action of various substances. This compound can interact with proteins and enzymes, leading to changes in their activity and function. Octyl 2-O-pman-man can also interact with lipids and membranes, leading to changes in their permeability and fluidity. These interactions can be studied using various techniques, including fluorescence spectroscopy, NMR spectroscopy, and X-ray crystallography.
Efectos Bioquímicos Y Fisiológicos
Octyl 2-O-pman-man has various biochemical and physiological effects that make it suitable for studying the effects of various substances on living organisms. This compound can affect the activity of enzymes and proteins, leading to changes in various biochemical pathways. Octyl 2-O-pman-man can also affect the permeability and fluidity of membranes, leading to changes in cell function and signaling. These effects can be studied using various techniques, including cell culture, animal models, and biochemical assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octyl 2-O-pman-man has various advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, which allows it to be used in various research fields. Octyl 2-O-pman-man is also relatively easy to synthesize and purify, making it accessible to researchers. However, Octyl 2-O-pman-man has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using this compound.
Direcciones Futuras
There are various future directions for research on Octyl 2-O-pman-man. One potential direction is the study of its interactions with specific proteins and enzymes, which could lead to the development of new drugs and therapies. Another potential direction is the study of its effects on lipid membranes, which could lead to the development of new drug delivery systems. Additionally, the synthesis of new analogs of Octyl 2-O-pman-man could lead to the discovery of compounds with improved properties and applications.
Conclusion
Octyl 2-O-pman-man is a promising compound for scientific research due to its unique structure and potential applications in various research fields. This compound can be synthesized easily and purified to obtain a pure product. Octyl 2-O-pman-man has various advantages and limitations for lab experiments, and its future directions include the study of its interactions with specific proteins and enzymes, its effects on lipid membranes, and the synthesis of new analogs. Overall, Octyl 2-O-pman-man is a valuable tool for scientific research and has the potential to lead to significant discoveries in various fields.
Métodos De Síntesis
Octyl 2-O-pman-man is synthesized through a multi-step process that involves the reaction of p-methoxybenzyl alcohol with 2-methoxypropene to form p-methoxybenzyl 2-methoxyprop-2-enyl ether. This intermediate is then reacted with octylmagnesium bromide to form Octyl 2-O-pman-man. The final product is purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
Octyl 2-O-pman-man has various applications in scientific research. This compound is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug-receptor interactions. It is also used in the study of lipid-protein interactions, membrane permeability, and drug delivery systems. Octyl 2-O-pman-man is a versatile compound that can be used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
Propiedades
Número CAS |
157758-69-5 |
|---|---|
Nombre del producto |
Octyl 2-O-pman-man |
Fórmula molecular |
C20H37Na2O14P |
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H39O14P.2Na/c1-2-3-4-5-6-7-8-30-20-18(16(25)13(22)11(9-21)32-20)34-19-17(26)15(24)14(23)12(33-19)10-31-35(27,28)29;;/h11-26H,2-10H2,1H3,(H2,27,28,29);;/q;2*+1/p-2/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+;;/m1../s1 |
Clave InChI |
LYZXIKNZJGBZJC-GDSMGQCOSA-L |
SMILES isomérico |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Sinónimos |
octyl 2-O-(mannopyranosyl-6-phosphate)mannopyranoside octyl 2-O-PMan-Man |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
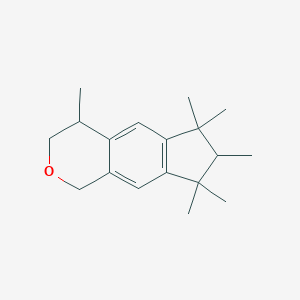
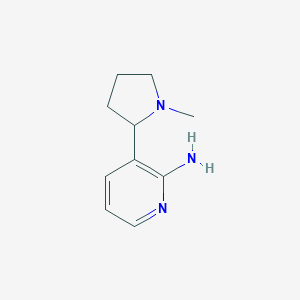
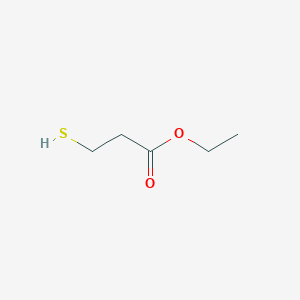
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
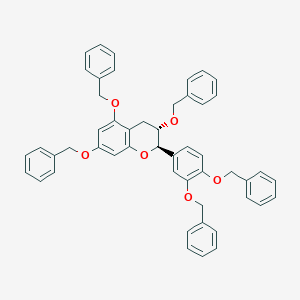
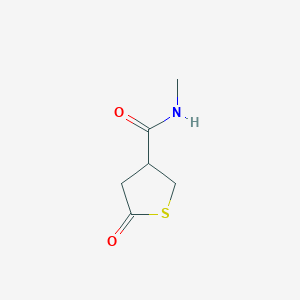
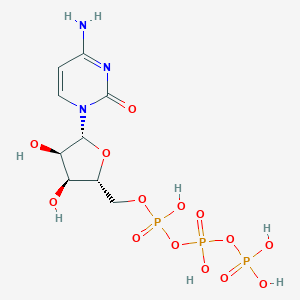
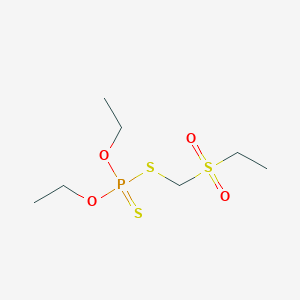
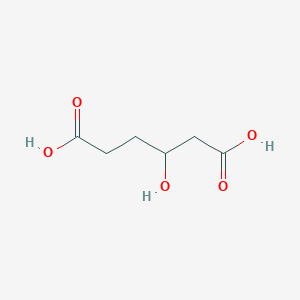
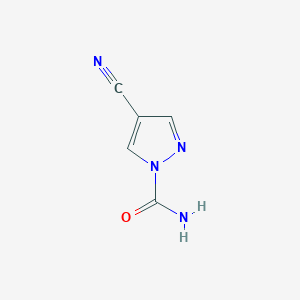
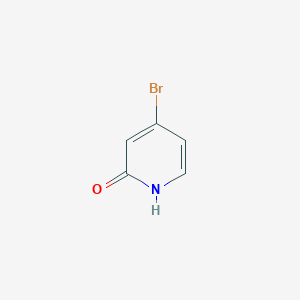
![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)